

Spectroscopic Profile of (R)-(-)-2-Octanol: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral alcohol (R)-(-)-2-Octanol. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document aims to serve as a core reference for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for **(R)-(-)-2-Octanol**.

Table 1: ¹H NMR Spectroscopic Data for (R)-(-)-2-Octanol



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~3.80	Multiplet	-	1H	H-2 (CH-OH)
~1.68	Singlet	-	1H	ОН
~1.51 - 1.18	Multiplet	-	10H	H-3, H-4, H-5, H- 6, H-7 (CH ₂)
~1.18	Doublet	6.2	3H	H-1 (CH₃)
~0.89	Triplet	-	3H	H-8 (CH₃)

Solvent: CDCl₃. Data synthesized from multiple sources.[1][2][3]

Table 2: 13C NMR Spectroscopic Data for (R)-(-)-2-Octanol

Chemical Shift (δ) ppm	Assignment	
~68.2	C-2 (CH-OH)	
~39.0	C-3	
~31.8	C-4	
~29.3	C-5	
~25.8	C-6	
~23.5	C-1	
~22.6	C-7	
~14.1	C-8	

Solvent: CDCl₃. Data synthesized from multiple sources.[1][4][5][6]

Table 3: IR Absorption Bands for (R)-(-)-2-Octanol



Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H stretch (hydrogen- bonded)
2960 - 2850	Strong	C-H stretch (sp³ hybridized)
1260 - 1050	Strong	C-O stretch

This data represents typical ranges for alcohols and is consistent with spectra for 2-octanol.[7] [8][9]

Table 4: Mass Spectrometry Fragmentation Data for 2-Octanol

m/z	Relative Intensity	Proposed Fragment	Fragmentation Pathway
130	Very Low / Absent	[C ₈ H ₁₈ O] ⁺	Molecular Ion (M+)
112	Low	[C ₈ H ₁₆] ⁺	Dehydration (Loss of H ₂ O)
83	Moderate	[C ₆ H ₁₁] ⁺	-
70	Moderate	[C ₅ H ₁₀] ⁺	-
55	High	[C4H7] ⁺	-
45	Base Peak (100%)	[C ₂ H ₅ O] ⁺	α-cleavage
43	High	[C3H7]+	-

The fragmentation pattern is characteristic of secondary alcohols. The base peak at m/z 45 is a key indicator.[10][11][12][13]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory





- Sample Preparation: A small amount of purified (R)-(-)-2-Octanol is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube to a final concentration of approximately 10-50 mg/mL.[14]
- Data Acquisition: The NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument.
 - ¹H NMR: A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
 - o ¹³C NMR: A proton-decoupled experiment is typically run to obtain singlets for each unique carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[14][15] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[14][15]
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane TMS).

2.2 Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like (R)-(-)-2-Octanol, the spectrum can be
 obtained neat (undiluted). A drop of the sample is placed between two salt plates (e.g., NaCl
 or KBr) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[16]
- Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into a spectrum of absorbance or transmittance versus wavenumber (typically 4000-400 cm⁻¹).[17]
- Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.



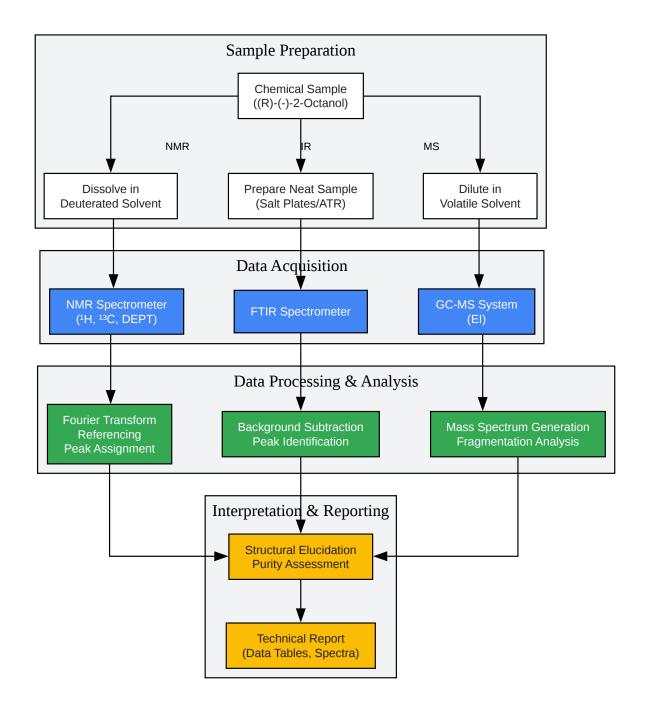
2.3 Mass Spectrometry (MS)

- Sample Introduction and Ionization: The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and purification.[18] In the mass spectrometer, the molecules are ionized, commonly using Electron Ionization (EI), where a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M+).[18]
- Mass Analysis: The resulting ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value. The output is a mass spectrum, which is a plot of relative intensity versus m/z.
- Fragmentation Analysis: The fragmentation pattern is analyzed to deduce the structure of the molecule. For alcohols, characteristic fragmentation pathways include α-cleavage and dehydration.[10][12]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.





Click to download full resolution via product page

General workflow for spectroscopic analysis.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. DL-2-Octanol(123-96-6) 13C NMR [m.chemicalbook.com]
- 2. L(-)-2-Octanol(5978-70-1) 1H NMR [m.chemicalbook.com]
- 3. DL-2-Octanol(123-96-6) 1H NMR [m.chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. L(-)-2-Octanol(5978-70-1) 13C NMR spectrum [chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. 29.6 Infrared (IR) Spectroscopy Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. Mass Spectrometry of Alcohols Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. massbank.eu [massbank.eu]
- 14. magritek.com [magritek.com]
- 15. azom.com [azom.com]
- 16. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 17. allsubjectjournal.com [allsubjectjournal.com]
- 18. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of (R)-(-)-2-Octanol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1198660#spectroscopic-data-for-r-2-octanol-nmr-ir-ms]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com